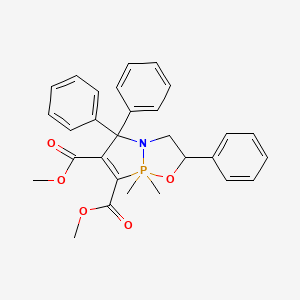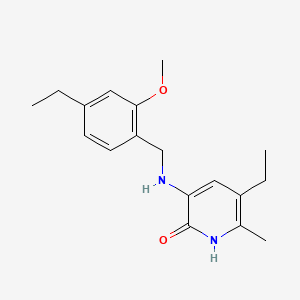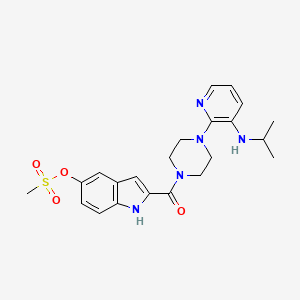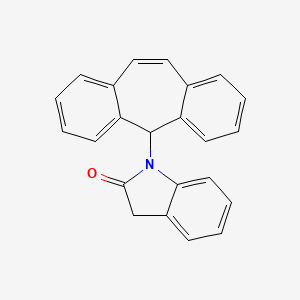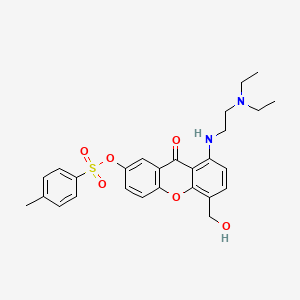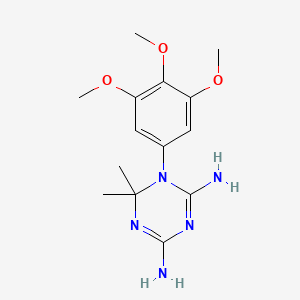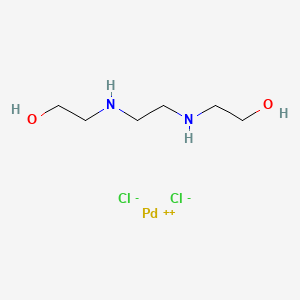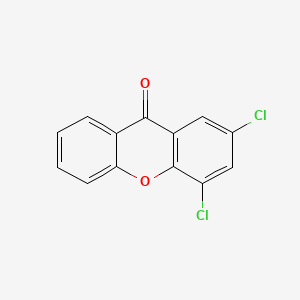
9H-Xanthen-9-one, 2,4-dichloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Xanthen-9-one, 2,4-dichloro- is a derivative of xanthone, a class of oxygen-containing heterocyclic compounds. Xanthones are known for their diverse biological activities and are found in various natural sources such as plants, fungi, and lichens . The 2,4-dichloro substitution on the xanthone scaffold enhances its chemical properties, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Xanthen-9-one, 2,4-dichloro- typically involves the chlorination of xanthone. One common method is the reaction of xanthone with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 4 positions .
Industrial Production Methods: Industrial production of 9H-Xanthen-9-one, 2,4-dichloro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 9H-Xanthen-9-one, 2,4-dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to hydroxy derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of dichloroquinones.
Reduction: Formation of dichlorohydroxyxanthones.
Substitution: Formation of various substituted xanthones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
9H-Xanthen-9-one, 2,4-dichloro- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its diverse biological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 9H-Xanthen-9-one, 2,4-dichloro- involves its interaction with various molecular targets. It has been shown to modulate oxidative stress pathways by activating the Nrf2 pathway, which leads to the expression of antioxidant proteins . This mechanism is crucial for its potential anti-inflammatory and anticancer activities. The compound’s ability to interact with DNA and proteins also contributes to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Xanthone: The parent compound with a similar structure but without the chlorine substitutions.
9H-Xanthen-9-one: Another derivative with different substituents.
Azaxanthones: Compounds with nitrogen atoms in the xanthone scaffold
Uniqueness: The 2,4-dichloro substitution on the xanthone scaffold imparts unique chemical and biological properties to 9H-Xanthen-9-one, 2,4-dichloro-. This makes it more reactive in certain chemical reactions and enhances its potential biological activities compared to its non-chlorinated counterparts .
Eigenschaften
CAS-Nummer |
91821-40-8 |
|---|---|
Molekularformel |
C13H6Cl2O2 |
Molekulargewicht |
265.09 g/mol |
IUPAC-Name |
2,4-dichloroxanthen-9-one |
InChI |
InChI=1S/C13H6Cl2O2/c14-7-5-9-12(16)8-3-1-2-4-11(8)17-13(9)10(15)6-7/h1-6H |
InChI-Schlüssel |
UVZVCHGDWVFHQF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=CC(=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,5-Naphthalenedisulfonic acid, 2-[[8-[[4-[bis[2-[(2-chloroethyl)sulfonyl]ethyl]amino]-6-chloro-1,3,5-triazin-2-yl]amino]-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]-](/img/structure/B12798917.png)


